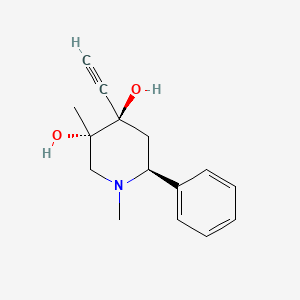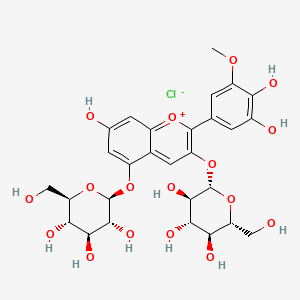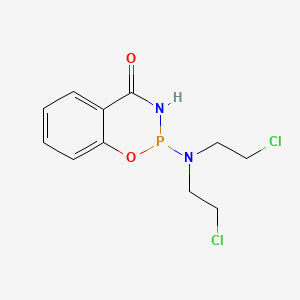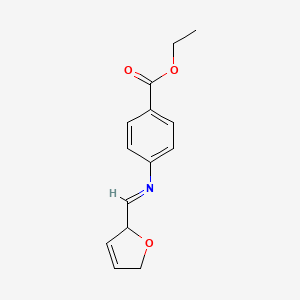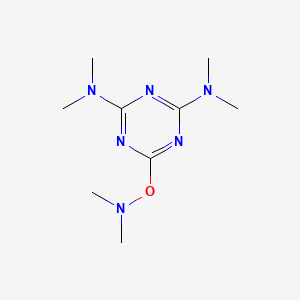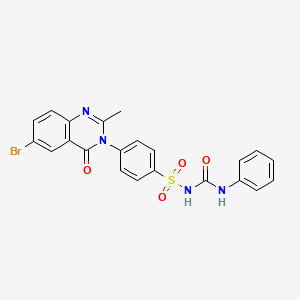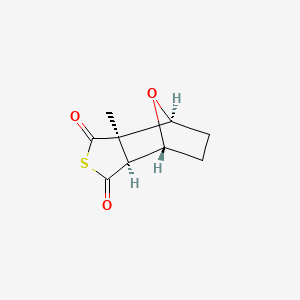
3a-Methyl-4,7-hexahydroepoxybenzo(c)thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-: is a complex organic compound with the molecular formula C8H10O3S It is a derivative of benzo[c]thiophene, featuring an epoxy group and a hexahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves multiple steps, typically starting from benzo[c]thiophene derivatives. The process includes:
Epoxidation: Introduction of the epoxy group through the reaction of benzo[c]thiophene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Hydrogenation: Reduction of the double bonds in the benzo[c]thiophene ring using hydrogen gas in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group at the 3a position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the epoxy group, converting it to a diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Epoxybenzo[c]thiophene-1,3-dione: Shares the benzo[c]thiophene core but lacks the methyl group and hexahydro structure.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-: Similar in having a complex fused ring system but differs in the specific ring structure and functional groups.
Uniqueness
3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione stands out due to its specific combination of an epoxy group, hexahydro structure, and methyl substitution. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
127311-83-5 |
|---|---|
Molekularformel |
C9H10O3S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
(1S,2R,6S,7R)-2-methyl-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O3S/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI-Schlüssel |
OPYUMCPVGZEXMD-OLHMAJIHSA-N |
Isomerische SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)SC2=O)O3 |
Kanonische SMILES |
CC12C3CCC(C1C(=O)SC2=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


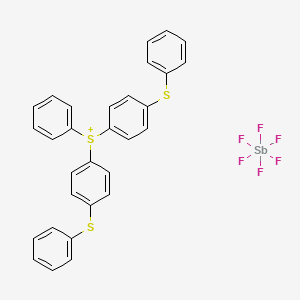

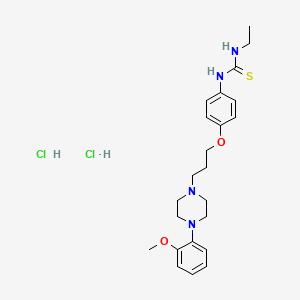
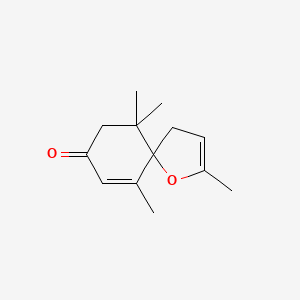
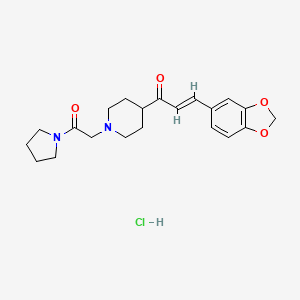
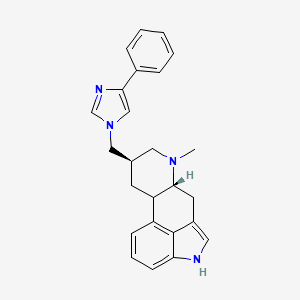
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)

